

RapaLink-1: Application Notes and Protocols for In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: RapaLink-1

Cat. No.: B10772519

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Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine protein kinase that governs cell growth, proliferation, and metabolism.[1] As a key regulator in the PI3K/AKT/mTOR signaling pathway, mTOR is frequently dysregulated in various cancers, making it a prime therapeutic target. **RapaLink-1** uniquely combines the high specificity of rapamycin for mTOR Complex 1 (mTORC1) with the broad kinase inhibition of second-generation mTOR inhibitors like MLN0128, effectively targeting both mTORC1 and mTORC2.[1][2] This dual action allows **RapaLink-1** to overcome resistance mechanisms observed with earlier generation mTOR inhibitors.[3][4]

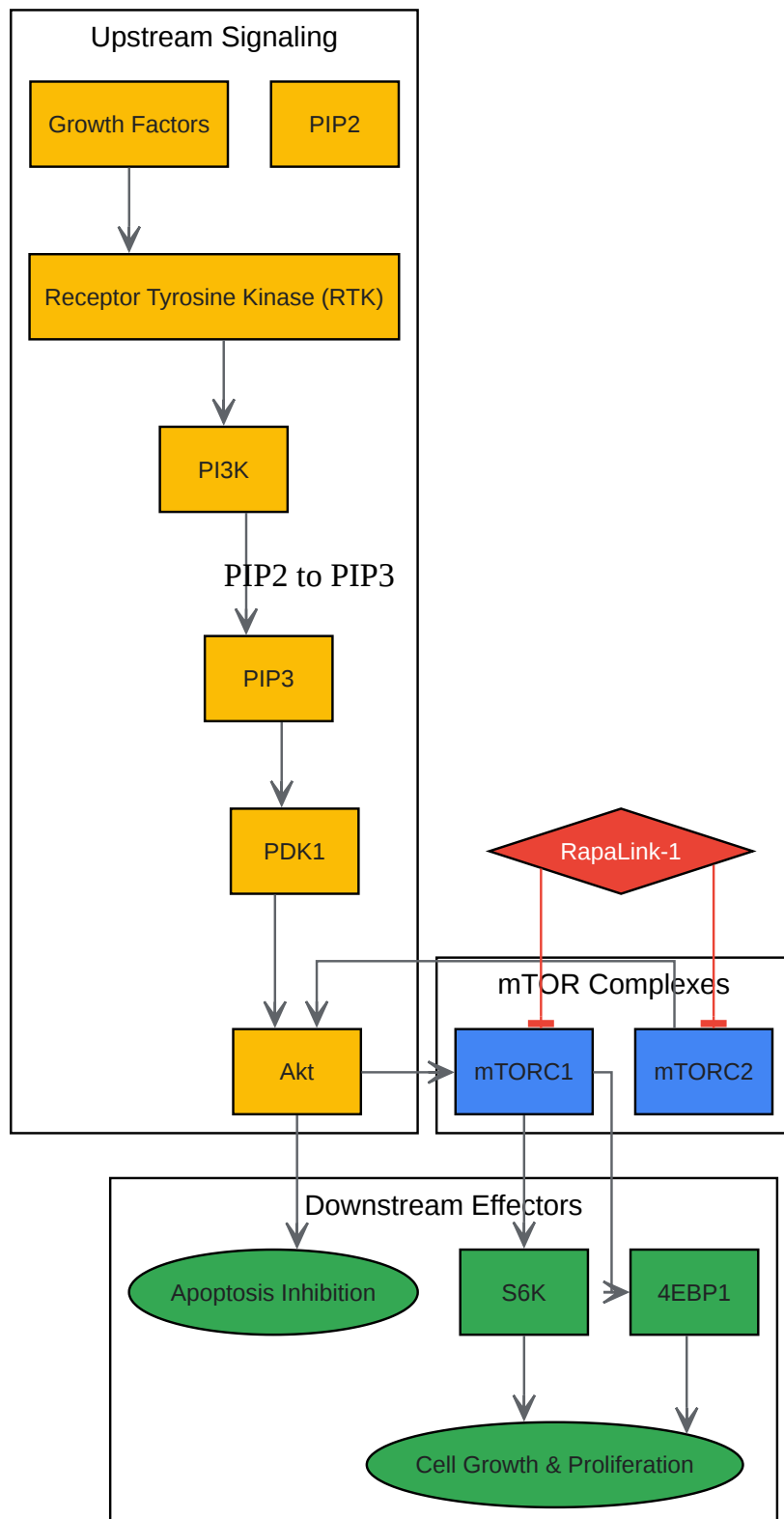
These application notes provide detailed protocols and quantitative data for the use of **RapaLink-1** in in vitro cell culture experiments, intended to guide researchers in evaluating its therapeutic potential.

Mechanism of Action

RapaLink-1 is a chemical conjugate of rapamycin and the ATP-competitive mTOR kinase inhibitor, MLN0128, joined by an inert linker. This unique structure allows for a bivalent interaction with the mTOR protein. The rapamycin component binds to the FKBP12 protein, and this complex then allosterically inhibits mTORC1. The MLN0128 component directly inhibits the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a more potent and durable suppression of mTOR signaling compared to first- or second-generation inhibitors alone.

The downstream effects of **RapaLink-1** treatment include the inhibition of phosphorylation of key mTORC1 substrates such as 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K), as well as mTORC2 substrates like Akt at Ser473. This comprehensive blockade of mTOR signaling results in the inhibition of cell growth, proliferation, and migration, and can induce apoptosis and cell cycle arrest.

Signaling Pathway



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Figure 1: RapaLink-1 inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of **RapaLink-1** across various cancer cell lines.

Table 1: Inhibition of Cell Viability and Proliferation

Cell Line	Cancer Type	Concentration	Duration	Effect	Reference
U87MG	Glioblastoma	0-200 nM	3 days	Growth inhibition	
LN229, U87MG	Glioblastoma	Not specified	Not specified	More potent growth inhibition and G0/G1 arrest compared to rapamycin or MLN0128	
786-O, A498	Renal Cell Carcinoma	100 nM	72 hours	Significant reduction in cell viability	
SU-R-RCC	Sunitinib-Resistant Renal Cell Carcinoma	Not specified	Not specified	Greater suppression of cell proliferation than temsirolimus	
LAPC9, BM18	Prostate Cancer	10-0.1 μ M	5 days	Significant reduction in proliferation (ex vivo)	
Glioblastoma Stem Cells	Glioblastoma	Low nM	Not specified	Significantly reduced cell growth and proliferation	

Table 2: Effects on Downstream Signaling and Cellular Processes

Cell Line	Process	Concentration	Duration	Effect	Reference
U87MG	Cell Cycle	0-12.5 nM	48 hours	Arrested cells at G0/G1	
U87MG	Protein Phosphorylation	As low as 1.56 nM	Not specified	Selective inhibition of p-RPS6S235/236 and p-4EBP1T37/46	
786-O, A498	Apoptosis	Not specified	Not specified	Induced apoptosis	
786-O, A498	Cell Migration & Invasion	Not specified	Not specified	Suppressed migration and invasion	
Glioblastoma Stem Cells	Migration & Clonogenic Potential	Low nM	Not specified	Significantly reduced migration and clonogenic potential	
Endothelial Cells	Cellular Senescence	Not specified	24 hours	Inhibited ethanol-induced senescence	

Experimental Protocols

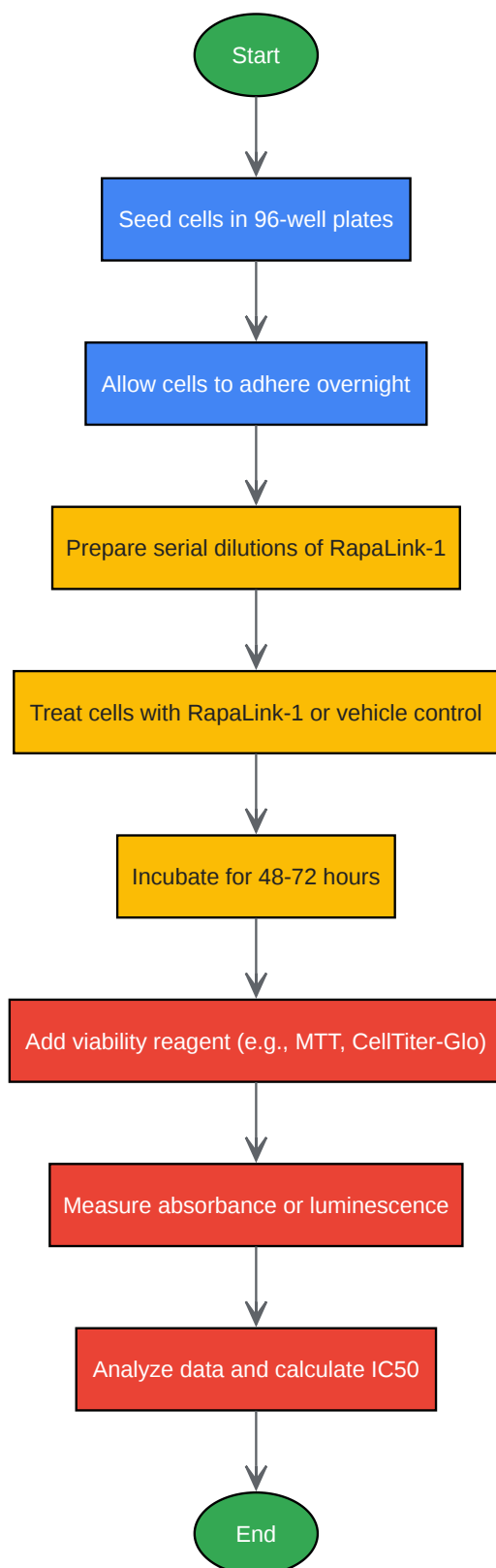
General Guidelines for RapaLink-1 Preparation and Storage

RapaLink-1 is typically supplied as a lyophilized powder.

- Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of **RapaLink-1** powder in 0.28 mL of DMSO.
- Storage:
 - Store the lyophilized powder at 4°C, desiccated, for up to 24 months.
 - Once reconstituted, store the stock solution at -20°C and use within one month to maintain potency.
 - It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is a general guideline for assessing the effect of **RapaLink-1** on the viability and proliferation of cancer cell lines.



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